N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
Description
This compound is a structurally complex molecule featuring:
- An imidazo[1,2-c]quinazolinone core with a 3-oxo group.
- A 3-oxo-3-(4-phenylpiperazin-1-yl)propyl substituent at position 2 of the core.
- A sulfanyl acetamide side chain at position 5, linked to a 3,4-dimethoxyphenylethyl group via an amide bond.
The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and condensation steps, as seen in analogous quinazolinone derivatives .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N6O5S/c1-45-29-14-12-24(22-30(29)46-2)16-17-36-31(42)23-47-35-38-27-11-7-6-10-26(27)33-37-28(34(44)41(33)35)13-15-32(43)40-20-18-39(19-21-40)25-8-4-3-5-9-25/h3-12,14,22,28H,13,15-21,23H2,1-2H3,(H,36,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKGRNWSWLOJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)N5CCN(CC5)C6=CC=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in medical applications, particularly in oncology and neurology.
Chemical Structure and Properties
The compound features several notable structural elements:
- Molecular Weight : Approximately 369.4 g/mol.
- LogP : 2.1, indicating moderate lipophilicity.
- Hydrogen Bond Donors/Acceptors : 3 donors and 5 acceptors, suggesting potential for strong interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including anticancer properties and potential neuropharmacological effects. Below are detailed findings from various studies.
Anticancer Activity
- Cytotoxicity : The compound has been evaluated against various cancer cell lines. In vitro studies showed significant cytotoxic effects on breast cancer (MCF-7), liver cancer (HepG2), and leukemia cell lines. The IC50 values ranged from 0.65 to 2.41 μM for the most active derivatives, indicating promising anticancer potential .
-
Mechanism of Action :
- Apoptosis Induction : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by increasing the levels of active caspase-3, which is critical for the apoptotic process .
- Cell Cycle Arrest : The compound caused cell cycle arrest primarily at the S phase, disrupting normal cellular proliferation .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate:
- Dopaminergic Activity : The presence of a phenylpiperazine moiety suggests possible dopaminergic activity, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders.
- Serotonin Receptor Interaction : Molecular docking studies have indicated favorable interactions with serotonin receptors, potentially influencing mood and anxiety disorders .
Case Studies
Several case studies have explored the biological activity of this compound in detail:
- Study on MCF-7 Cells : A study conducted by MDPI reported that derivatives of this compound exhibited significant cytotoxicity against MCF-7 cells, with a notable increase in p53 expression and caspase activation leading to apoptosis .
- Neuropharmacological Screening : A recent investigation into the neuropharmacological effects highlighted its ability to modulate serotonin receptors, suggesting therapeutic potential in anxiety and depression treatments.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Weight | 369.4 g/mol |
| LogP | 2.1 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| IC50 (MCF-7) | 0.65 - 2.41 μM |
| Apoptosis Induction | Increased caspase-3 levels |
| Cell Cycle Arrest Phase | S phase |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Flexibility :
- The piperazine chain length (propyl vs. ethyl) influences receptor binding kinetics. Longer chains (e.g., target compound) may improve selectivity for specific GPCRs .
- The acetamide substituent (3,4-dimethoxyphenylethyl vs. isopropylphenyl) modulates solubility and membrane permeability. Methoxy groups enhance hydrogen bonding, while aryl groups favor hydrophobic interactions .
Analytical and Bioactivity Comparisons
- NMR Profiling: Analogues with minor structural variations (e.g., substitution at positions 29–36 or 39–44) show distinct chemical shifts, enabling precise structural elucidation .
- Bioactivity :
- The 4-phenylpiperazine group in the target compound is associated with anticonvulsant and antipsychotic activities in related molecules .
- Sulfanyl acetamide derivatives in and exhibit moderate to high anticonvulsant activity (ED₅₀: 30–100 mg/kg in rodent models), suggesting the target compound may share similar efficacy .
Metabolic and Stability Profiles
- Molecular Networking : The target compound’s fragmentation pattern (cosine score >0.8 with analogues) indicates shared metabolic pathways, such as piperazine N-oxidation or sulfanyl cleavage .
- 3D Cell Culture Studies : Hydrogel-based assays () could model the compound’s tissue permeability, leveraging its balanced logP (~3.5 predicted) for CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
